1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine
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Overview
Description
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-methyloxirane moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-methyloxirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form different substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions.
Scientific Research Applications
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity and resulting in physiological responses.
Comparison with Similar Compounds
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine can be compared with other similar compounds such as:
2-Methyloxirane: A simpler compound with similar reactivity but lacking the piperidine ring.
Piperidine: A basic structure without the oxirane moiety, used widely in organic synthesis.
N-Methylpiperidine: Similar to the target compound but without the oxirane group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
1-methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(8-12-10)7-9-5-3-4-6-11(9)2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQHMDXQSEYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2CCCCN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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